1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and redox potential .Scientific Research Applications
Diazotransfer Reagents and Sulfonyl Azides Synthesis
Research by Goddard-Borger and Stick (2007) introduced imidazole-1-sulfonyl azide hydrochloride as a novel diazotransfer reagent, showcasing its utility in converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent is noted for its preparation ease, stability, and cost-effectiveness, presenting a valuable tool in synthetic chemistry for creating various compounds including sulfonyl azides, which are pivotal in click chemistry and drug development Goddard-Borger & Stick, 2007.
Anion Exchange Membranes for Alkaline Fuel Cells
Yang et al. (2014) explored the synthesis of poly(arylene ether sulfone) containing bulky imidazole groups for use as anion exchange membranes (AEMs) in alkaline fuel cells. The introduction of imidazole groups aimed to enhance the membranes' alkaline stability, showcasing the compound's potential in improving the efficiency and durability of fuel cells Yang et al., 2014.
Nonaqueous Liquid Electrolytes for Energy Storage Devices
Karuppasamy et al. (2020) developed nonaqueous liquid electrolytes using a novel ionic liquid based on the imidazole structure for lithium-ion batteries. Their research highlights the imidazole derivative's role in achieving high electrical conductivity and electrochemical stability, suggesting its application in high-performance lithium-ion batteries Karuppasamy et al., 2020.
Acidic Ionic Liquids for Alkylation Processes
Tang, Scurto, and Subramaniam (2009) investigated acidic imidazolium ionic liquids for 1-butene/isobutane alkylation, demonstrating their potential to improve conversion rates and selectivity in petrochemical processes. This research underscores the imidazole derivative's utility in catalyzing chemical reactions, offering a more efficient and environmentally friendly alternative to traditional acids Tang, Scurto, & Subramaniam, 2009.
Antimicrobial Applications
Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop antimicrobial agents. This work illustrates the potential of imidazole-derived compounds in creating new treatments for bacterial and fungal infections, contributing to the development of novel antimicrobial drugs Darwish et al., 2014.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-21-15-18(20-16-21)27(25,26)23-12-6-11-22(13-14-23)19(24)10-5-9-17-7-3-2-4-8-17/h2-4,7-8,15-16H,5-6,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDUQBNROYZJBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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